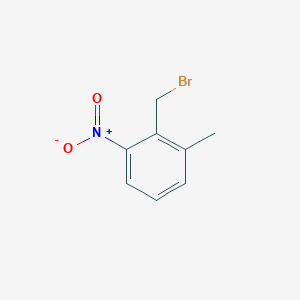

2-(Bromomethyl)-1-methyl-3-nitrobenzene

Description

Overview of Halogenated Aromatic Compounds in Organic Synthesis

Halogenated aromatic compounds are a class of organic molecules characterized by a benzene (B151609) ring to which one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are attached. iloencyclopaedia.org These compounds are of fundamental importance in organic synthesis due to their versatility as chemical intermediates. numberanalytics.com The introduction of a halogen atom onto an aromatic ring can significantly alter the electron density of the ring and provide a reactive "handle" for further chemical transformations. numberanalytics.com

One of the most common reactions involving aromatic compounds is electrophilic aromatic substitution, which includes halogenation. numberanalytics.com This process involves the introduction of a halogen atom into the aromatic ring, typically requiring a catalyst to activate the halogen, as halogens themselves are not electrophilic enough to break the aromaticity of the benzene ring. libretexts.org

The presence of a halogen on an aromatic ring opens up a wide array of synthetic possibilities. For instance, they are precursors for organometallic reagents, such as Grignard and organolithium reagents, which are pivotal in forming new carbon-carbon bonds. Furthermore, halogenated aromatics are key substrates in a variety of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, which are powerful tools for constructing complex organic molecules. These reactions have broad applications in the synthesis of pharmaceuticals, advanced materials, and industrial chemicals. numberanalytics.com

The utility of halogenated aromatic compounds extends into the pharmaceutical industry, where they serve as intermediates in the synthesis of various drugs, including antidepressants and antihistamines. numberanalytics.com The specific halogen used can also influence the properties of the final product. For example, the incorporation of fluorine can alter the metabolic stability and bioavailability of a drug molecule.

| Reaction Type | Description | Significance in Synthesis |

|---|---|---|

| Electrophilic Aromatic Substitution (Halogenation) | Introduction of a halogen atom onto an aromatic ring. numberanalytics.com | Primary method for synthesizing halogenated aromatics. |

| Nucleophilic Aromatic Substitution | Replacement of a halogen atom by a nucleophile. | Allows for the introduction of a wide range of functional groups. |

| Formation of Organometallic Reagents | Reaction with metals (e.g., Mg, Li) to form Grignard or organolithium reagents. | Crucial for carbon-carbon bond formation. |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium-catalyzed reactions that form new carbon-carbon or carbon-heteroatom bonds. | Enables the construction of complex molecular architectures. |

Significance of Nitrobenzene (B124822) Derivatives in Medicinal and Agrochemical Chemistry

Nitrobenzene and its derivatives are aromatic compounds containing one or more nitro (-NO₂) groups attached to a benzene ring. wikipedia.org These compounds are significant in both medicinal and agrochemical chemistry, primarily serving as versatile intermediates for the synthesis of a wide range of bioactive molecules. researchgate.netsncl.com

In the pharmaceutical industry, the primary use of nitrobenzene is in the production of aniline, which is a precursor for many pharmaceutical compounds, including the analgesic paracetamol. wikipedia.orgmultichemexports.com The nitro group itself, while sometimes associated with toxicity, is a key functional group in several therapeutic agents. acs.org For example, nitroaromatic compounds are found in certain antibiotics. The electron-withdrawing nature of the nitro group can be crucial for the biological activity of these molecules. researchgate.net

Nitrobenzene derivatives are also important in the synthesis of various other pharmaceuticals. For instance, they are used in the production of dyes that can have biological applications and are intermediates in the synthesis of specialty chemicals that form the building blocks for complex drug molecules. sncl.com

In the field of agrochemicals, nitrobenzene derivatives play a crucial role. They are used as intermediates in the manufacturing of herbicides, pesticides, and plant growth regulators. sncl.commultichemexports.com For example, diluted nitrobenzene has been used to enhance flowering and yield in certain crops. multichemexports.com The synthesis of many modern agrochemicals relies on the chemical transformations of nitroaromatic precursors.

The versatility of nitrobenzene derivatives stems from the reactivity of the nitro group. It can be readily reduced to an amino group, which is a key functional group in a vast number of biologically active compounds. This reduction is a fundamental step in the synthesis of many dyes, pharmaceuticals, and rubber chemicals that may also have agricultural applications. wikipedia.org

| Field | Specific Application | Example of End Product or Use |

|---|---|---|

| Medicinal Chemistry | Intermediate in drug synthesis. multichemexports.com | Aniline (for paracetamol), sulfa drugs. multichemexports.com |

| Component of bioactive molecules. acs.org | Certain antibiotics. | |

| Agrochemical Chemistry | Intermediate for pesticides and herbicides. sncl.commultichemexports.com | Various crop protection products. |

| Plant growth stimulant. wikipedia.orgmultichemexports.com | Flowering agent in foliar sprays. multichemexports.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-3-2-4-8(10(11)12)7(6)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLKTVRKDHDFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77378-54-2 | |

| Record name | 2-(bromomethyl)-1-methyl-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Conditions for 2 Bromomethyl 1 Methyl 3 Nitrobenzene

Established Synthetic Routes

The formation of 2-(bromomethyl)-1-methyl-3-nitrobenzene and related compounds relies on well-established synthetic strategies, predominantly involving radical bromination at the benzylic position. The choice of starting material and brominating agent, along with the reaction conditions, are crucial for achieving the desired product.

Radical Bromination of 1-methyl-3-nitrobenzene

A primary and widely utilized method for the synthesis of this compound is the radical bromination of 1-methyl-3-nitrobenzene. This reaction, often referred to as a Wohl-Ziegler reaction, selectively targets the benzylic position due to the stability of the resulting benzyl (B1604629) radical.

N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination as it provides a low, constant concentration of molecular bromine (Br₂) during the reaction, which helps to minimize side reactions such as addition to aromatic rings. youtube.commasterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism. youtube.com

To facilitate the formation of the initial bromine radical and initiate the chain reaction, a radical initiator is typically required. youtube.com Common initiators include benzoyl peroxide and 2,2'-azobis(isobutyronitrile) (AIBN). These molecules readily decompose upon heating or irradiation to generate free radicals, which then propagate the bromination process. youtube.com

The initiation of the radical chain reaction can be induced by either heat or light (photochemical initiation). youtube.com Heat is commonly applied to decompose the radical initiator, while photochemical methods can also be employed to generate the necessary radicals to start the reaction. researchgate.net The specific conditions, such as temperature and the presence of a light source, are optimized to achieve efficient conversion to the desired product. researchgate.net

Bromination of 2,3-dimethylnitrobenzene with Bromine in the Presence of Catalysts

An alternative approach involves the bromination of 2,3-dimethylnitrobenzene. A patented method describes the synthesis of 2-(bromomethyl)-3-methyl nitrobenzene (B124822) from 2,3-dimethylnitrobenzene. This process can lead to the formation of bis-(bromomethyl)nitrobenzene, which is then selectively reduced in the presence of a heterogeneous transition-metal catalyst, such as 5% Pd/C, under a hydrogen atmosphere to yield the desired monobrominated product. google.com In one example, this selective restoration of one halogen from the bis-brominated intermediate resulted in a yield of 59.9%. google.com

| Starting Material | Brominating Agent/Method | Catalyst | Product | Yield |

| 2,3-bis-(bromomethyl)nitrobenzene | Hydrogen | 5% Pd/C | 2-(bromomethyl)-3-methyl nitrobenzene | 59.9% |

Multi-step Syntheses (e.g., Nitration, Fluorination, Bromination) for Related Compounds

The synthesis of functionalized brominated nitroaromatic compounds often requires a multi-step approach where the order of reactions is critical to achieve the desired substitution pattern. libretexts.orglumenlearning.com For instance, the synthesis of a polysubstituted benzene (B151609) ring may involve a sequence of nitration, halogenation, and other functional group interconversions. libretexts.orglumenlearning.com The directing effects of the substituents on the aromatic ring guide the position of the incoming groups. For example, a nitro group is a meta-director, while a methyl group is an ortho-, para-director. libretexts.orgmasterorganicchemistry.com Therefore, the sequence of nitration and bromination is crucial in determining the final isomeric product. libretexts.orgmasterorganicchemistry.com In the synthesis of related compounds like m-bromoaniline from benzene, the first step is nitration, followed by bromination, and finally, reduction of the nitro group. libretexts.org

Advanced Synthetic Approaches and Process Optimization

The synthesis of this compound, a key intermediate in various chemical manufacturing processes, has evolved beyond traditional batch methods. Modern approaches focus on improving scalability, safety, environmental impact, and selectivity through advanced reactor technology, greener chemical modifications, and precise control over reaction mechanisms.

Continuous Flow Reactors for Scaled-Up Production

Continuous flow chemistry offers significant advantages for the production of nitroaromatic compounds, addressing many of the safety and efficiency challenges inherent in batch processing. ajinomoto.comewadirect.com The synthesis of this compound involves highly exothermic reactions, such as nitration, and potentially hazardous reagents for bromination. ewadirect.comnih.gov

Flow reactors, particularly microreactors, provide superior heat transfer capabilities due to their high surface-area-to-volume ratio. This allows for precise temperature control, mitigating the risk of thermal runaways and reducing the formation of unwanted byproducts like nitrophenols or di- and trinitrobenzene derivatives. nih.gov Enhanced control over reaction conditions, such as residence time, temperature, and stoichiometry, leads to higher yields and better product quality. ajinomoto.com

For industrial-scale applications, continuous flow manufacturing enables seamless scaling from laboratory to production volumes. ajinomoto.com The enclosed and highly controlled nature of these systems increases operational safety, which is crucial when handling hazardous chemicals. ajinomoto.com Furthermore, slurry-compatible tubular reactors can be used for reactions involving solid catalysts, such as the hydrogenation steps sometimes employed in related syntheses. ajinomoto.commdpi.com

Environmentally Benign Synthetic Modifications

Efforts to develop greener synthetic routes focus on reducing hazardous waste and employing less toxic reagents. One approach involves replacing traditional brominating agents. For instance, a combination of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium can serve as a stable, non-hazardous, and inexpensive alternative for regioselective benzylic bromination of toluene derivatives. researchgate.net This method avoids the use of volatile and corrosive liquid bromine or solvents like carbon tetrachloride, which are commonly used with N-bromosuccinimide (NBS). researchgate.netgoogle.com

In nitration steps, replacing the standard mixed acid (concentrated nitric and sulfuric acids) can reduce the large quantities of corrosive acid waste. ewadirect.com Alternative nitrating systems that are less corrosive could make the process more compatible with standard stainless steel reactors and simplify end-of-process neutralization and separation. ewadirect.com The development of reusable catalysts, such as mesoporous materials supporting palladium nanoparticles for hydrogenation or dehalogenation steps, also contributes to a more sustainable process by simplifying catalyst recovery and reducing waste. mdpi.com

Selective Bromination Strategies to Control Regioselectivity

Achieving high regioselectivity is critical in the synthesis of this compound to ensure the bromination occurs on the target methyl group without affecting the aromatic ring or the second methyl group in precursors like 2,3-dimethylnitrobenzene. The nitro group is a powerful deactivating substituent, which inherently discourages electrophilic aromatic substitution on the benzene ring, thus favoring side-chain bromination. libretexts.orgmsu.edu

The most common method for benzylic bromination is free radical bromination. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobis-2-methylpropanenitrile (AIBN), or under photochemical conditions. gla.ac.ukchemicalbook.com The choice of solvent and reaction conditions is crucial for selectivity.

Key factors influencing the selectivity of bromination include:

Reagents: NBS is favored as it provides a low, constant concentration of bromine, which promotes radical substitution over electrophilic addition.

Initiators: Thermal decomposition of AIBN or photo-initiation can be used to generate the necessary radicals. gla.ac.uk

Temperature: Elevated temperatures are typically required, but must be controlled to prevent side reactions. google.com

One challenge is preventing the formation of the dibrominated byproduct, 2,3-bis(bromomethyl)nitrobenzene. Controlling the stoichiometry of the brominating agent is a primary strategy to maximize the yield of the desired mono-brominated product.

| Reagent System | Initiator/Condition | Solvent | Application | Ref |

| N-bromosuccinimide | 2,2'-azobis-2-methylpropanenitrile (AIBN) | Carbon tetrachloride | Benzylic bromination of methyl 2-methyl-3-nitrobenzoate | chemicalbook.com |

| Bromine | Elevated Temperature | Deactivated toluene (liquid phase) | Stepwise benzylic bromination of deactivated toluenes | google.com |

| N-bromosuccinimide | Photo-initiation | Dichloromethane | Selective benzylic bromination, improving yield from 47% to 80% in a complex molecule | gla.ac.uk |

| Sodium bromate/Sodium bromide | Aqueous acidic medium | Water | Regioselective benzylic bromination of toluene derivatives | researchgate.net |

This table is interactive and represents examples of bromination strategies.

Palladium-Catalyzed Reductive N-Heteroannulation as a Related Synthetic Strategy

While not a direct method for synthesizing this compound, palladium-catalyzed reductive N-heteroannulation is a powerful related strategy for the synthesis of N-heterocycles (like indoles) from nitroaromatic precursors. orgsyn.org This reaction highlights the synthetic utility of the nitro group present in the target compound and its derivatives.

The process typically involves the reduction of a nitro group and a subsequent intramolecular cyclization. orgsyn.orgsciforum.net Palladium complexes are the most common catalysts, and carbon monoxide (or surrogates like phenyl formate) is often used as the terminal reductant. orgsyn.orgsciforum.net The reaction offers several advantages, including milder reaction temperatures and high functional group compatibility compared to older methods using trivalent phosphorus compounds. orgsyn.org The general mechanism involves the palladium catalyst facilitating the reduction of the nitroarene, which then undergoes an intramolecular annulation to form the heterocyclic ring structure. nih.gov This methodology is a key tool for converting nitro-substituted aromatics into more complex, high-value molecules. nih.gov

Dehalogenation Reactions in the Synthesis of Related Nitrobenzene Derivatives

A viable and selective pathway to synthesize this compound involves a controlled dehalogenation step. This strategy starts with the bromination of 2,3-dimethyl nitrobenzene to form 2,3-bis(bromomethyl)nitrobenzene. Subsequently, one of the two bromomethyl groups is selectively reduced back to a methyl group. google.com

This selective dehalogenation is achieved through catalytic hydrogenation. A heterogeneous transition-metal catalyst, such as palladium on carbon (Pd/C), is used in the presence of hydrogen gas. google.com The reaction is carefully controlled to selectively remove one halogen atom. This process provides an effective route to the desired product with high regioselectivity, which can be difficult to achieve through direct mono-bromination of 2,3-dimethylnitrobenzene. google.com

| Starting Material | Catalyst | Solvent | Temperature | Product | Yield | Ref |

| 2,3-bis(bromomethyl)nitrobenzene | 5% Pd/C | Methanol | 5 °C | 2-(bromomethyl)-3-methyl nitrobenzene | 59.9% | google.com |

This table is interactive and details an example of selective dehalogenation.

Purity and Yield Optimization in Synthesis

Optimizing the purity and yield in the synthesis of this compound requires careful control over reaction parameters and effective purification methods. The primary synthetic challenges include preventing the formation of isomers and over-brominated byproducts.

Yield optimization is addressed by manipulating several factors:

Stoichiometry: Precise control of the ratio of the brominating agent (e.g., NBS) to the starting material is essential to maximize the formation of the mono-brominated product and minimize the di-brominated species. chemicalbook.com

Reaction Time and Temperature: The duration of the reaction and the temperature must be carefully monitored. Incomplete reactions lead to low yields, while excessive time or heat can promote the formation of byproducts. google.comgoogle.com

Catalyst/Initiator Concentration: The amount of radical initiator (like AIBN) or catalyst must be optimized to ensure an efficient reaction rate without promoting undesired side reactions. google.com

Purity is a significant concern, with potential impurities including unreacted starting materials (e.g., 2,3-dimethyl nitrobenzene), the 2,3-bis(bromomethyl)nitrobenzene byproduct, and positional isomers formed during the initial nitration step. Reaction progress is often monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the optimal endpoint for the reaction, thereby minimizing impurity formation. google.comgoogle.comgoogle.com

Post-reaction purification typically involves:

Workup: The reaction mixture is often washed with water and/or aqueous solutions to remove water-soluble reagents and byproducts. chemicalbook.com

Crystallization/Recrystallization: The crude product can be purified by crystallization from a suitable solvent, such as methanol. This process is effective at removing impurities with different solubility profiles. google.comgoogle.com

Chromatography: For high-purity requirements, column chromatography may be employed to separate the desired product from closely related impurities.

By systematically adjusting these parameters and employing robust monitoring and purification techniques, both the yield and purity of this compound can be significantly enhanced.

Impact of Reaction Conditions on Yield and Purity

The production of this compound can be approached through different synthetic routes, with the choice of reactants and conditions playing a pivotal role in the outcome. One common method involves the bromination of 2,3-dimethylnitrobenzene. Another approach is the selective reduction of 2,3-bis(bromomethyl)nitrobenzene. google.com

Research has demonstrated that the yield and purity of the final product are highly sensitive to parameters such as temperature, solvent, catalyst, and the ratio of reactants. For instance, in the synthesis from 2,3-dimethylnitrobenzene, the reaction often involves a brominating agent and a radical initiator. A patent describes a process where 2,3-dimethylnitrobenzene is reacted with sodium bromate and bromine in the presence of AIBN (azobisisobutyronitrile) as a radical initiator. google.com The temperature is a crucial factor, with the reaction being conducted at 70-80°C to facilitate the radical bromination while minimizing side reactions. google.com

In an alternative synthesis starting from 2,3-bis(bromomethyl)nitrobenzene, a selective reduction is performed. A manufacturing method outlines the use of a heterogeneous transition-metal catalyst, such as 5% Pd/C, in the presence of hydrogen gas. google.com The reaction is typically carried out at a low temperature, for example, 5°C, to selectively reduce one of the bromomethyl groups. google.com The choice of solvent, such as methanol, also influences the reaction rate and selectivity. google.com

The following interactive table summarizes the impact of different reaction conditions on the yield of this compound based on reported experimental data.

| Starting Material | Brominating/Reducing Agent | Catalyst/Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2,3-dimethylnitrobenzene | Sodium Bromate / Bromine | AIBN | Monochlorobenzene | 70-80 | 6 | Not explicitly stated as a percentage for the mono-bromo product, but GC analysis shows its formation. |

| 2,3-bis(bromomethyl)nitrobenzene | Hydrogen | 5% Pd/C | Methanol | 5 | 4 | 59.9 |

It is important to note that side products can also be formed. For example, in the bromination of 2,3-dimethylnitrobenzene, over-bromination can lead to the formation of 2,3-bis(bromomethyl)nitrobenzene. google.com Gas chromatography (GC) is often employed to analyze the reaction mixture and determine the relative percentages of the desired product and impurities. google.com

Isolation and Purification Techniques

Following the synthesis, the isolation and purification of this compound are essential steps to obtain a product of high purity. The techniques employed are standard organic chemistry procedures, adapted to the specific properties of the compound.

Initially, the reaction mixture is typically subjected to a work-up procedure. This often involves quenching the reaction, for instance, by adding water, followed by liquid-liquid extraction to separate the organic product from the aqueous phase. google.com The choice of extraction solvent is critical; a solvent in which the product is highly soluble and which is immiscible with water, such as toluene or monochlorobenzene, is used. google.com

After extraction, the organic layer containing the crude product is often washed with water or brine to remove any remaining water-soluble impurities. The solvent is then removed under reduced pressure to yield the crude this compound. google.com

Further purification is typically achieved through one or a combination of the following techniques:

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly. The desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial for effective purification.

Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is employed. The crude product is passed through a stationary phase (e.g., silica gel) with a suitable mobile phase (a single solvent or a mixture of solvents). The components of the mixture travel through the column at different rates, allowing for their separation.

Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition at high temperatures.

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which can provide quantitative information about the percentage of the desired compound and any impurities present. google.com

Chemical Reactivity and Reaction Mechanisms of 2 Bromomethyl 1 Methyl 3 Nitrobenzene

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group (-CH₂Br) serves as a key electrophilic center in 2-(bromomethyl)-1-methyl-3-nitrobenzene, making it highly susceptible to reactions with nucleophiles. This reactivity is characteristic of benzylic halides.

Mechanisms of Nucleophilic Attack at the Bromomethyl Electrophilic Center

The reaction at the bromomethyl group is a classic example of a nucleophilic substitution reaction. Given that it is a primary benzylic halide, the predominant mechanism is the bimolecular nucleophilic substitution (Sₙ2) pathway. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom (the leaving group). This "backside attack" leads to an inversion of stereochemistry if the carbon were chiral.

The transition state of the Sₙ2 reaction involves a species where the nucleophile and the leaving group are both partially bonded to the carbon atom. The presence of the electron-withdrawing nitro group (-NO₂) on the aromatic ring increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. guidechem.com Although the nitro group is in the meta position relative to the bromomethyl group, its inductive electron-withdrawing effect can still influence the reaction center.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides, Azides)

The electrophilic nature of the benzylic carbon in this compound allows it to react with a wide array of nucleophiles. While specific studies on this exact molecule are limited, its reactivity can be inferred from closely related compounds like methyl 2-(bromomethyl)-3-nitrobenzoate.

Amines : These are common nucleophiles in reactions with benzylic halides. For instance, secondary amines such as 4-(4-chlorobenzyl)piperidine react readily to form a new carbon-nitrogen bond. guidechem.com Primary amines, like in 3-aminopiperidine-2,6-dione hydrochloride, also serve as effective nucleophiles to yield substituted products. google.com

Thiols, Alkoxides, and Azides : Based on general principles of organic reactivity, other nucleophiles are also expected to react efficiently. Thiols (R-SH) would form thioethers, alkoxides (R-O⁻) would yield ethers, and azide ions (N₃⁻) would produce benzyl (B1604629) azides. The effectiveness of these nucleophiles generally follows their nucleophilicity, which is influenced by factors like basicity, polarizability, and the solvent used.

Solvent Effects and Temperature Dependence in Substitution Reactions

Solvent choice is critical in controlling the rate and outcome of nucleophilic substitution reactions. For the Sₙ2 mechanism that predominates for this compound, polar aprotic solvents are generally preferred.

Solvent Effects : Solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently used. guidechem.comgoogle.com These solvents are effective at solvating cations but leave the nucleophilic anion relatively "bare," which enhances its reactivity. libretexts.org In contrast, polar protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophile, thereby slowing down the Sₙ2 reaction. vanderbilt.edu

Temperature Dependence : Reaction rates generally increase with temperature. Specific reactions involving similar substrates have been carried out at room temperature over several hours or with gentle heating to around 50-55 °C to ensure completion. guidechem.comgoogle.com The precise temperature depends on the reactivity of the specific nucleophile and the solvent system employed.

Formation of Substituted Products

The reaction of this compound with a nucleophile results in the displacement of the bromide ion and the formation of a new covalent bond between the benzylic carbon and the nucleophile. These reactions are synthetically valuable for building more complex molecules. For example, the compound is a key intermediate in the synthesis of the drug Lenalidomide. google.com

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| 4-(4-chlorobenzyl)piperidine | Anhydrous K₂CO₃, DMF, Room Temp, 6 hrs | N-substituted piperidine derivative | guidechem.com |

| 3-aminopiperidine-2,6-dione hydrochloride | Triethylamine, DMSO, 50-55 °C, 12 hrs | N-substituted piperidinedione derivative | google.com |

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, the most common of which is reduction.

Reduction of the Nitro Group to an Amino Group

The conversion of the aromatic nitro group to a primary amino group (-NH₂) is a fundamental reaction in organic synthesis. masterorganicchemistry.com This transformation dramatically changes the electronic properties of the benzene (B151609) ring, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com Several reliable methods exist for this reduction.

Catalytic Hydrogenation : This is a widely used method where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, often used in solvents like methanol or 1,4-dioxane. google.comresearchgate.net Other catalysts include platinum(IV) oxide or Raney nickel. masterorganicchemistry.comwikipedia.org

Metal-Acid Reductions : The reduction can also be achieved using an easily oxidized metal in the presence of an acid. masterorganicchemistry.com Common combinations include iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org

| Method | Reagents and Conditions | Reference |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C catalyst in a solvent like methanol or 1,4-dioxane | google.comresearchgate.net |

| Metal in Acid | Fe, Sn, or Zn metal in the presence of a strong acid (e.g., HCl) | masterorganicchemistry.comwikipedia.org |

| Catalytic Hydrogenation | Raney Nickel or Platinum(IV) oxide with H₂ | wikipedia.org |

Catalytic Hydrogenation (e.g., Hydrogen Gas with Palladium on Carbon)

Table 1: Overview of Catalytic Hydrogenation for Nitro Group Reduction

| Parameter | Description |

| Reactants | Nitroaromatic compound, Hydrogen Gas (H₂) |

| Catalyst | Palladium on Carbon (Pd/C), Platinum (Pt), Nickel (Ni) lboro.ac.ukresearchgate.net |

| General Product | Aromatic Amine |

| Key Feature | High selectivity for the nitro group, often leaving other functional groups unaffected. |

Chemical Reduction Methods (e.g., Tin(II) Chloride in Hydrochloric Acid)

Chemical reduction offers an alternative to catalytic hydrogenation. A classic and effective method involves the use of a metal in acidic solution, such as tin (Sn) or tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). stackexchange.com This method is known for its high chemoselectivity, meaning it can selectively reduce the nitro group without affecting other reducible functional groups like aldehydes, esters, or nitriles. stackexchange.com The mechanism involves the reductive electron transfer from the metal (which is oxidized in the process) to the nitro group. stackexchange.com

Stepwise Reduction Mechanisms (Nitroso and Hydroxylamine Intermediates)

The reduction of a nitro group to an amine is not a single-step process but proceeds through a series of intermediates. Whether through catalytic hydrogenation or chemical reduction, the generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO). echemi.comrsc.org This is followed by further reduction to a hydroxylamine intermediate (R-NHOH). echemi.comrsc.org Finally, the hydroxylamine is reduced to the corresponding amine (R-NH₂). researchgate.netrsc.org Both the "direct" and "condensation" routes for nitrobenzene (B124822) hydrogenation involve the formation of nitrosobenzene and N-phenylhydroxylamine as key intermediates. researchgate.net

Figure 1: Stepwise Reduction of Aromatic Nitro Group

| Step | Reactant | Intermediate 1 | Intermediate 2 | Product |

| Transformation | R-NO₂ | R-NO | R-NHOH | R-NH₂ |

| Functional Group | Nitro | Nitroso | Hydroxylamine | Amino |

Influence of the Nitro Group on Aromatic Ring Electronic Properties

The nitro group (–NO₂) is a powerful electron-withdrawing group that significantly influences the electronic properties and reactivity of the aromatic ring to which it is attached. fiveable.me This influence is exerted through both inductive effects and resonance. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions—reportedly 10,000 times slower than benzene. fiveable.melibretexts.org

By withdrawing electron density, the nitro group directs incoming electrophiles to the meta position. wikipedia.org This is because the resonance structures for ortho and para attack result in a highly unstable intermediate where a positive charge is placed on the carbon atom directly bonded to the electron-withdrawing nitro group. libretexts.org The intermediate for meta attack avoids this destabilizing arrangement. libretexts.org This deactivating, meta-directing effect is a hallmark of substituents like the nitro group. libretexts.orgwikipedia.org

Oxidative Reactions of the Methyl Group

The methyl group on the aromatic ring of this compound can undergo oxidation, providing a pathway to other functional groups.

Oxidation to Carboxylic Acid Group

The methyl group can be oxidized to a carboxylic acid group (–COOH). For instance, the oxidation of the related compound 3-nitro-o-xylene can yield 2-methyl-3-nitrobenzoic acid. google.comchemicalbook.com This transformation is a valuable synthetic step, converting a relatively unreactive alkyl side chain into a more versatile carboxylic acid functional group. The oxidation of nitrotoluene isomers has been extensively studied and can produce the corresponding nitrobenzoic acids. wikipedia.org

Use of Strong Oxidizing Agents (e.g., Potassium Permanganate, Chromium Trioxide)

Achieving the oxidation of the methyl group to a carboxylic acid typically requires the use of strong oxidizing agents. Common reagents for this type of transformation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The oxidation of 2-nitro-m-xylene using CrO₃ in sulfuric acid has been reported. googleapis.com While specific conditions for this compound are not detailed, the oxidation of methyl groups on nitrated aromatic rings is a well-established reaction. For example, the oxidation of o-nitrotoluene can produce o-nitrobenzoic acid. epa.gov It is important to control reaction conditions to avoid unwanted side reactions, as the presence of free nitrogen dioxide can lead to the oxidation of the methyl group in toluene, a highly exothermic and potentially explosive reaction. wikipedia.org

Formation of Intermediate Alcohol and Aldehyde Species

The bromomethyl group of this compound is a reactive site amenable to nucleophilic substitution and subsequent oxidation, allowing for the formation of important alcohol and aldehyde intermediates.

The conversion to the corresponding alcohol, 2-methyl-6-nitrobenzyl alcohol, can be achieved through hydrolysis or by reaction with a hydroxide source. This reaction typically follows an SN2 mechanism where a nucleophile displaces the bromide ion. While direct hydrolysis might be slow, the process can be facilitated under basic conditions. Similar transformations are well-documented for related halo-nitroaromatic compounds. For instance, 2-chloro-6-nitrobenzyl bromide can be converted to 2-chloro-6-nitrobenzyl alcohol in a reaction with an aqueous sodium carbonate solution. justia.com

Once the primary alcohol is formed, it can be oxidized to the corresponding aldehyde, 2-methyl-6-nitrobenzaldehyde. This transformation requires controlled oxidation conditions to prevent over-oxidation to the carboxylic acid. Various oxidizing agents can be employed for this purpose. The formation of 2-chloro-6-nitrobenzaldehyde has been observed as an intermediate during the nitric acid oxidation of 2-chloro-6-nitrobenzyl alcohol to its carboxylic acid, demonstrating the viability of this pathway. justia.com

These alcohol and aldehyde derivatives serve as versatile intermediates for further synthetic modifications. For example, 2-methyl-3-nitrobenzyl alcohol has been utilized in the synthesis of macrocyclic thiodepsipeptides and other complex molecules.

Advanced Reaction Pathways and Cascade Processes

The reactivity of the bromomethyl and nitro functionalities, especially in analogous systems, allows for participation in sophisticated reaction sequences that can build molecular complexity in a highly controlled manner.

Phosphine-Catalyzed Domino Reactions Involving Bromomethyl Acrylates

While not directly involving this compound, the phosphine-catalyzed domino reactions of 2-(bromomethyl)acrylates provide a powerful example of a cascade process involving a bromomethyl group. acs.orgnih.gov This reaction showcases how a simple starting material can be assembled into a complex polycyclic structure with high levels of control. nih.gov

The reaction is initiated by the conjugate addition of a phosphine, such as triphenylphosphine (PPh₃), to the acrylate, followed by the elimination of the bromide to form a phosphonium ylide. acs.orgnih.gov This ylide then participates in a series of sequential reactions, including dimerization and subsequent trimerization through highly controlled Diels-Alder cycloadditions. acs.orgnih.gov This domino assembly of six acrylate units results in the formation of seven new carbon-carbon bonds and four stereocenters, yielding a single, complex product in a totally regio- and stereoselective way. acs.org

Table 1: Key Stages of the Phosphine-Catalyzed Domino Hexamerization of 2-(Bromomethyl)acrylates

| Stage | Description | Key Intermediates |

|---|---|---|

| Initiation | Conjugate addition of PPh₃ to the acrylate followed by bromide elimination. | Phosphonium bromide, phosphonium ylide. acs.orgnih.gov |

| Dimerization | A second conjugate addition/elimination sequence between the ylide and another acrylate unit. | Dimeric adduct. acs.org |

| Cascade Cycloaddition | The dimerized intermediate undergoes a sequence of two regio- and stereocontrolled Diels-Alder reactions. | 1,3,5-triene species, final hexameric product. acs.org |

Intramolecular Cyclizations and Rearrangements in Analogous Compounds

The ortho-positioning of the reactive bromomethyl and nitro groups in analogous compounds facilitates intramolecular cyclization and rearrangement reactions. A common theme in the chemistry of o-nitrobenzyl compounds is the photochemical or thermal rearrangement through an aci-nitro intermediate. researchgate.netacs.orgresearchgate.net This tautomerization involves the transfer of a benzylic hydrogen to the nitro group, which can then lead to cyclization or other rearrangements. researchgate.netresearchgate.net

A prominent example of intramolecular cyclization is the synthesis of isoindolinone structures. The related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, undergoes a coupling reaction with 3-aminopiperidine-2,6-dione, where the amino group displaces the bromide, followed by cyclization to form a 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione intermediate. google.com This reaction is a key step in the synthesis of Lenalidomide. google.com

In other systems, such as 2-nitrobenzyl alcohol, a transition-metal-free intramolecular redox cyclization can occur. rsc.orgrsc.org This process involves the in-situ formation of a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation, isomerization, cyclization, and aromatization to yield cinnoline derivatives. rsc.orgrsc.org Similarly, o-nitrobenzyl oxime ethers can undergo photo-induced N-O bond cleavage, followed by radical cyclization to produce phenanthridines. chemrxiv.org

Regioselective and Stereoselective Transformations

Regioselective and stereoselective reactions are crucial for controlling the outcome of chemical transformations, ensuring that bonds are formed at the correct position (regioselectivity) and with the correct spatial orientation (stereoselectivity). masterorganicchemistry.comquora.com

The phosphine-catalyzed domino reaction of bromomethyl acrylates is a prime example of a highly controlled process. The reaction is described as being "totally regio- and stereocontrolled," meaning that out of many possible isomers, only one is formed. acs.orgnih.gov This high fidelity is a direct consequence of the reaction mechanism, where the specific orbital interactions in the transition states of the Diels-Alder cycloadditions favor the formation of a single product architecture. acs.org

For this compound itself, any further substitution on the aromatic ring would be governed by the directing effects of the existing substituents. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. ijrti.org Conversely, the methyl group is an activating ortho- and para-director. The interplay of these electronic effects dictates the regioselectivity of reactions such as nitration, halogenation, or sulfonation, channeling incoming electrophiles to specific positions on the ring. ijrti.org A reaction is stereospecific when the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methyl-6-nitrobenzyl alcohol |

| 2-chloro-6-nitrobenzyl bromide |

| 2-chloro-6-nitrobenzyl alcohol |

| 2-methyl-6-nitrobenzaldehyde |

| 2-chloro-6-nitrobenzaldehyde |

| 2-methyl-3-nitrobenzyl alcohol |

| 2-(bromomethyl)acrylates |

| triphenylphosphine |

| methyl 2-(bromomethyl)-3-nitrobenzoate |

| 3-aminopiperidine-2,6-dione |

| 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione |

| Lenalidomide |

| 2-nitrobenzyl alcohol |

| 2-nitrosobenzaldehyde |

| o-nitrobenzyl oxime ethers |

| Cinnolines |

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. For 2-(Bromomethyl)-1-methyl-3-nitrobenzene, the presence of bromine is a key isotopic signature, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₈H₈⁷⁹BrNO₂]⁺ | 228.97384 |

The experimentally determined exact mass would be compared to the calculated mass for the molecular formula C₈H₈BrNO₂, providing strong evidence for the identity of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Other Ionization Techniques

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₈BrNO₂), the calculated monoisotopic mass is 228.97384 Da. nih.gov In Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique, the compound is typically observed as protonated or sodiated adducts. The expected mass-to-charge ratios (m/z) for common adducts are detailed in the table below.

Other ionization methods, such as Electron Ionization (EI), are harder techniques that often lead to extensive fragmentation. In EI-MS, a distinct molecular ion peak ([M]⁺) would be expected at m/z values corresponding to the two main bromine isotopes, ⁷⁹Br and ⁸¹Br, resulting in a characteristic M and M+2 isotopic pattern of nearly equal intensity.

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₉BrNO₂]⁺ | 229.9811 |

| [M+Na]⁺ | [C₈H₈BrNNaO₂]⁺ | 251.9631 |

| [M+K]⁺ | [C₈H₈BrKNO₂]⁺ | 267.9370 |

| [M+NH₄]⁺ | [C₈H₁₂BrN₂O₂]⁺ | 247.0077 |

Data derived from predicted values for similar compounds. uni.lu

Fragmentation Analysis for Structural Confirmation

Fragmentation analysis in mass spectrometry provides crucial information for confirming the structure of a molecule. The fragmentation pattern of this compound is dictated by the weakest bonds and the stability of the resulting fragments.

The primary fragmentation pathways are expected to involve the cleavage of the C-Br bond and the benzylic C-C bond.

Loss of Bromine Radical: The molecular ion can undergo cleavage of the carbon-bromine bond to lose a bromine radical (•Br). This results in a prominent fragment ion [C₈H₈NO₂]⁺ at an m/z of 150. This is a common fragmentation pathway for brominated organic compounds.

Benzylic Cleavage: Cleavage of the bond between the benzene (B151609) ring and the bromomethyl group is also highly probable. This would lead to the formation of a stable benzyl-type cation. For aromatic compounds with alkyl substituents, rearrangement to a highly stable tropylium ion is a characteristic fragmentation pattern. youtube.com The resulting C₈H₈NO₂⁺ cation would also have an m/z of 150.

Further Fragmentation: The fragment at m/z 150 can undergo further fragmentation, such as the loss of nitric oxide (•NO) or nitrogen dioxide (•NO₂), which are characteristic losses for nitroaromatic compounds.

Analysis of related compounds, such as α-bromo-m-nitrotoluene, shows major fragments corresponding to the loss of Br (m/z 136 from a molecular weight of 216), followed by subsequent losses, confirming these predicted pathways. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features. Based on spectra of similar compounds like 2-bromo-1-methyl-4-nitrobenzene, the key vibrational modes can be predicted. nist.gov

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3100-3000 | Aromatic C-H | Stretching |

| 2980-2850 | Methyl/Methylene C-H | Stretching |

| 1620-1580 | Aromatic C=C | Stretching |

| 1550-1530 | Nitro (NO₂) | Asymmetric Stretching |

| 1360-1340 | Nitro (NO₂) | Symmetric Stretching |

| 1470-1430 | Aromatic C=C | Stretching |

| 1250-1200 | Methylene (CH₂) wag | Wagging |

The strong absorption bands for the nitro group's asymmetric and symmetric stretching are particularly diagnostic for this compound. The various C-H stretching and bending vibrations, along with the aromatic C=C stretching bands, confirm the presence of the substituted benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic nitro compounds are known to absorb UV radiation due to π → π* and n → π* electronic transitions. researchgate.net The benzene ring itself is a chromophore, and its absorption is modified by the attached substituents (auxochromes): the nitro group, the methyl group, and the bromomethyl group.

The nitro group, being a strong chromophore, significantly influences the UV-Vis spectrum. Nitrobenzene (B124822) typically shows a strong absorption band around 260-280 nm, which is attributed to a π → π* transition of the aromatic system conjugated with the nitro group. researchgate.net A weaker, longer-wavelength absorption, corresponding to the n → π* transition of the nitro group, may also be observed above 300 nm. The presence of the methyl and bromomethyl groups is expected to cause a slight red shift (bathochromic shift) of these absorption maxima. Studies on similar compounds like 2-nitrotoluene show absorption at wavelengths greater than 290 nm. researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and torsional angles.

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 1,3-Bis(bromomethyl)-2-nitrobenzene and 1-(bromomethyl)-3-nitrobenzene, allows for a detailed prediction of its solid-state conformation. nih.govnih.gov

The analysis would reveal the planarity of the benzene ring and the orientation of the substituents relative to it. For instance, in 1,3-Bis(bromomethyl)-2-nitrobenzene, the nitro group is significantly twisted out of the plane of the benzene ring, with a dihedral angle of 65.07°. nih.gov A similar significant dihedral angle between the nitro group and the aromatic ring would be expected for this compound due to steric hindrance from the adjacent methyl and bromomethyl groups. The C-Br, C-N, C-C, and N-O bond lengths and the angles around the substituted carbon atoms would be determined with high precision.

Table 3: Hypothetical Crystal Data Parameters based on Analogous Structures

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 7-8 |

| b (Å) | ~ 7-8 |

| c (Å) | ~ 15-16 |

| β (°) | ~ 90-95 |

| Volume (ų) | ~ 950-1000 |

| Z | 4 |

Data extrapolated from similar reported structures. nih.gov

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role. These interactions are key to understanding the relationship between molecular structure and bulk material properties. rsc.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electronegative atoms, particularly the oxygen atoms of the nitro group on an adjacent molecule (C-Br···O=N).

Hydrogen Bonding: Weak C-H···O hydrogen bonds are likely to be present, involving the aromatic or methyl/methylene C-H groups as donors and the nitro oxygen atoms as acceptors.

π–π Stacking: The aromatic rings may engage in π–π stacking interactions, where the electron-rich π system of one ring interacts with the electron-poor π system of a neighboring molecule, often in a slipped or offset arrangement. researchgate.net

These combined interactions dictate how the molecules pack together in the solid state, influencing properties such as melting point and solubility.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone of chemical characterization, providing a quantitative determination of the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is fundamental for validating the empirical formula of a synthesized molecule, which represents the simplest whole-number ratio of atoms of each element in the compound. For a novel or synthesized compound like this compound, elemental analysis serves as a critical checkpoint to confirm its atomic composition and purity.

The validation process involves comparing the experimentally determined elemental composition with the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, provides strong evidence for the correct assignment of the compound's structure and molecular formula.

Theoretical Composition

The molecular formula for this compound is C₈H₈BrNO₂. nih.gov The molecular weight of the compound is 230.06 g/mol . nih.gov Based on this information, the theoretical elemental composition can be calculated as follows:

Carbon (C): (8 × 12.011 g/mol ) / 230.06 g/mol × 100% = 41.76%

Hydrogen (H): (8 × 1.008 g/mol ) / 230.06 g/mol × 100% = 3.50%

Bromine (Br): (1 × 79.904 g/mol ) / 230.06 g/mol × 100% = 34.73%

Nitrogen (N): (1 × 14.007 g/mol ) / 230.06 g/mol × 100% = 6.09%

Oxygen (O): (2 × 15.999 g/mol ) / 230.06 g/mol × 100% = 13.91%

Research Findings

In typical research settings, the synthesis of a compound such as this compound would be followed by its purification and subsequent characterization. Elemental analysis would be performed using an automated elemental analyzer. This instrument combusts a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified, allowing for the determination of the mass percentages of C, H, and N. Bromine content is often determined through methods such as titration or ion chromatography after combustion and absorption.

The following interactive table summarizes the theoretical elemental composition of this compound. In a research context, this table would also include a column for the experimentally found values to allow for direct comparison.

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Total Mass in Compound ( g/mol ) | Theoretical Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 41.76 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.50 |

| Bromine | Br | 79.904 | 1 | 79.904 | 34.73 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.09 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.91 |

| Total | 230.061 | 100.00 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netnih.gov By calculating the electron density, DFT methods can elucidate the electronic structure and predict the reactivity of 2-(Bromomethyl)-1-methyl-3-nitrobenzene. Such calculations are fundamental to understanding the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating methyl group, would significantly influence the energies and spatial distributions of the HOMO and LUMO. Theoretical calculations would likely show the HOMO localized more towards the benzene (B151609) ring and the methyl group, while the LUMO would be expected to have significant contributions from the nitrobenzene (B124822) moiety, particularly the nitro group itself. This distribution makes the molecule susceptible to nucleophilic attack at positions influenced by the LUMO and electrophilic attack at regions where the HOMO is concentrated.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Nitrobenzenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Nitrobenzene | -7.8 | -1.5 | 6.3 |

| 2-Nitrotoluene | -7.5 | -1.4 | 6.1 |

| This compound (Predicted) | -7.6 | -1.8 | 5.8 |

Note: The values for this compound are hypothetical and included for illustrative purposes to demonstrate expected trends based on substituent effects.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net MEP maps are invaluable for predicting how a molecule will interact with other reagents. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP would clearly show a strong negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or Lewis acids. The area around the hydrogen atoms of the methyl and bromomethyl groups, as well as the bromine atom, would exhibit a positive potential, indicating them as potential sites for nucleophilic interaction. The aromatic ring itself would display a complex potential landscape due to the competing electronic effects of the substituents.

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. researchgate.net These theoretical predictions are crucial for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can aid in the assignment of experimental spectra. By calculating the magnetic shielding tensors, the chemical shifts for each atom in this compound can be predicted. These predicted values, when compared to experimental data, can confirm the proposed structure and provide insights into the electronic environment of the different nuclei.

Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the N-O bonds in the nitro group or the C-Br bond. Comparing the computed spectrum with the experimental one can help in the identification and characterization of the compound.

Table 2: Representative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-O Asymmetric Stretch | ~1530 |

| N-O Symmetric Stretch | ~1350 |

| C-H Aromatic Stretch | ~3100-3000 |

| C-H Aliphatic Stretch | ~2980-2920 |

| C-Br Stretch | ~650 |

Note: These are typical frequency ranges and specific calculated values would depend on the level of theory and basis set used.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states.

Many chemical reactions proceed through a series of elementary steps. Computational studies can trace these stepwise pathways, providing a detailed narrative of the reaction mechanism. For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group or further electrophilic substitution on the aromatic ring, computational modeling can determine whether the reaction proceeds through a concerted or a stepwise mechanism. For instance, in a nucleophilic substitution reaction, calculations can distinguish between an Sₙ1-type mechanism involving a carbocation intermediate and an Sₙ2-type mechanism with a single transition state. The nitration of nitrobenzene, a related process, has been shown through DFT studies to occur via a two-step mechanism. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Computational methods provide valuable insights into the three-dimensional structure and dynamic behavior of molecules such as this compound. Conformational analysis, in particular, explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds. These differing arrangements, or conformations, can have a significant impact on the molecule's physical, chemical, and biological properties.

While specific conformational analysis or molecular dynamics simulation studies for this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from computational and crystal structure analyses of closely related nitroaromatic compounds. For instance, studies on substituted nitrobenzenes often reveal that the nitro group is twisted out of the plane of the benzene ring due to steric hindrance from adjacent substituents. In the case of 1-Chloro-2-methyl-3-nitrobenzene, the mean plane of the nitro group is twisted away from the mean plane of the aromatic ring by 38.81 (5)°. researchgate.net This steric interaction between the methyl group and the nitro group likely influences the preferred conformation.

A crystallographic study of 1,3-Bis(bromomethyl)-2-nitrobenzene, a structurally analogous compound, reveals that the nitro group is oriented at a dihedral angle of 65.07 (19)° with respect to the benzene ring. nih.gov The two bromomethyl groups in this molecule adopt a trans conformation relative to each other across the ring. nih.gov This information suggests that the bromomethyl and methyl groups in this compound would also likely adopt conformations that minimize steric strain.

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this compound in various environments. mdpi.com Such simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions. mdpi.comresearchgate.net For nitroaromatic compounds, MD simulations can be employed to study their interactions with biological macromolecules or their diffusion in different solvents, offering insights that are complementary to static conformational analyses. researchgate.net

Table 1: Crystallographic Data for the Structurally Similar Compound 1,3-Bis(bromomethyl)-2-nitrobenzene nih.gov

| Parameter | Value |

|---|---|

| Formula | C₈H₇Br₂NO₂ |

| Molecular Weight | 308.97 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.7837 (13) |

| b (Å) | 7.7573 (13) |

| c (Å) | 15.938 (3) |

| β (°) | 90.933 (3) |

| Volume (ų) | 962.2 (3) |

| Z | 4 |

Structure–Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and toxicology, aiming to correlate the chemical structure of a compound with its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for developing these correlations. dergipark.org.tr For nitroaromatic compounds, QSAR studies are frequently employed to predict their biological activities, including toxicity and mutagenicity. dergipark.org.trmdpi.com

Electronic Descriptors: These parameters describe the electronic properties of the molecule, which are crucial for understanding its reactivity and interaction with biological targets. For nitroaromatic compounds, the electron-withdrawing nature of the nitro group is a key determinant of their activity. mdpi.com Relevant electronic descriptors include:

Hyperpolarizability: A measure of the non-linear response of a molecule to an external electric field. It has been shown to be a good descriptor in QSAR models for the toxicology of nitrobenzene derivatives. dergipark.org.tr

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which influence how it fits into a biological receptor or active site.

Conductor-like Screening Model (COSMO) Area: This descriptor has been used in developing stable QSAR models for the toxicology of benzene derivatives. dergipark.org.tr

Lipophilic Descriptors: These parameters quantify the molecule's hydrophobicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

LogP (Octanol-Water Partition Coefficient): A common measure of lipophilicity.

A hypothetical QSAR study of this compound and its derivatives would involve calculating a range of these descriptors and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates these descriptors to a measured biological activity. nih.govdergipark.org.tr Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with desired properties. nih.gov The ultimate goal of such studies is to understand the structural features that govern the activity of these compounds, which can be critical for assessing their potential as therapeutic agents or environmental contaminants. mdpi.comresearchgate.net

Table 2: Common Molecular Descriptors in QSAR Studies of Nitroaromatic Compounds

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Electronic | Hyperpolarizability, Dipole Moment, HOMO/LUMO Energies | Quantify the electronic properties and reactivity of the molecule. dergipark.org.tr |

| Steric | Molecular Volume, Molecular Surface Area, COSMO Area | Describe the size and shape, influencing interactions with biological targets. dergipark.org.tr |

| Lipophilic | LogP | Measures hydrophobicity, affecting ADME properties. mdpi.com |

Applications and Advanced Research Perspectives

A Versatile Linchpin in Organic Synthesis

The utility of 2-(Bromomethyl)-1-methyl-3-nitrobenzene in organic synthesis is primarily attributed to the high reactivity of the benzylic bromide. The bromomethyl group is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, positioning the compound as a valuable building block for a variety of more complex molecules.

A Building Block for Agrochemicals and a Precursor for Pharmaceuticals

While its more widely recognized analogue, methyl 2-bromomethyl-3-nitrobenzoate, is a key intermediate in the synthesis of the pharmaceutical lenalidomide, this compound has carved out its own niche, particularly in the agrochemical sector. google.com A Chinese patent describes a manufacturing method for 2-(halogenated methyl)-1-methyl-3-nitrobenzene, identifying it as a useful intermediate in the production of pesticides. google.com This highlights its importance in the development of new crop protection agents.

The core structure of this compound also suggests its potential as a precursor in pharmaceutical synthesis. The presence of the nitro group, which can be reduced to an amine, and the reactive bromomethyl group allows for the construction of various heterocyclic systems and other scaffolds of medicinal interest. Although specific examples in the synthesis of commercial drugs are not as prominently documented as for its methyl ester analogue, the fundamental reactivity of the molecule makes it a valuable starting material for medicinal chemistry research programs.

A Precursor to Complex Organic Architectures

The reactivity of the bromomethyl group in this compound facilitates its use as a precursor for more intricate molecular structures. For instance, related bis(bromomethyl)nitrobenzene compounds are utilized in the synthesis of macrocycles through sequential nucleophilic substitution reactions. nih.gov This suggests that this compound could be employed in a stepwise fashion to build up complex cyclic or polycyclic systems. The strategic placement of the methyl and nitro groups on the aromatic ring can also influence the regioselectivity of subsequent reactions, offering a degree of control in the synthesis of polysubstituted benzene (B151609) derivatives. libretexts.org

The Frontier of Novel Derivatives

The development of new molecules with enhanced or novel properties is a cornerstone of chemical research. The structural backbone of this compound provides a fertile ground for the generation of new derivatives with potential applications in various fields, most notably medicinal chemistry.

Synthesizing Analogs with Tailored Functional Groups

The inherent reactivity of the bromomethyl group is the primary avenue for the synthesis of analogues. A wide range of nucleophiles can be employed to displace the bromide, leading to the formation of ethers, esters, amines, and carbon-carbon bonds. For example, reaction with an alcohol in the presence of a base would yield the corresponding ether. Similarly, reaction with a primary or secondary amine would lead to the formation of a substituted benzylamine.

Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up a vast chemical space for the creation of a library of analogues with diverse functionalities. The methyl group can also be a site for further chemical modification, although it is generally less reactive than the bromomethyl group.

Exploring Derivatives in the Realm of Medicinal Chemistry

While direct applications of this compound derivatives in marketed drugs are not widely reported, the structural motif of a substituted nitrobenzene (B124822) is prevalent in many biologically active compounds. medchemexpress.com For instance, derivatives of 1-bromo-2-methyl-3-nitrobenzene, a closely related compound, are used in the synthesis of benzimidazole VISTA inhibitors, which are of interest in cancer immunotherapy. medchemexpress.com

The exploration of derivatives of this compound in medicinal chemistry would likely involve the synthesis of a series of analogues with varying substituents, followed by screening for biological activity against a range of therapeutic targets. The combination of the aromatic ring, the nitro group (or its reduced amino form), and the linker created from the bromomethyl group provides a versatile scaffold for designing molecules that can interact with biological macromolecules.

Advanced Materials Science: An Untapped Potential

The application of this compound in advanced materials science is an area that remains largely unexplored in the available scientific literature. However, the chemical functionalities present in the molecule suggest several potential avenues for its use in the development of novel materials.

The reactive bromomethyl group could be utilized to anchor the molecule to polymer backbones or surfaces, thereby modifying their properties. For example, it could be used to introduce the nitroaromatic moiety into a polymer, which could have applications in areas such as energetic materials or materials with specific electronic properties. A study on the free radical copolymerization of N-(2-Bromomethyl-6-Nitrophenyl) Maleimide with Methyl Methacrylate has shown that the incorporation of bromomethyl and nitro-functionalized phenyl groups can enhance the thermal stability of the resulting polymer, suggesting potential applications in high-temperature coatings and electronic encapsulation. erpublications.com

Furthermore, the nitro group is known to have interesting optical and electronic properties. Materials incorporating this functionality could potentially be used in the development of nonlinear optical materials or as components in electronic sensors. The synthesis of functional polymers from monomers containing such reactive groups is a growing area of research, and this compound could serve as a valuable, yet currently underutilized, building block in this field.

Green Chemistry Considerations in Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net For the synthesis and application of nitroaromatic compounds like this compound, several strategies are being explored to enhance sustainability. Traditional nitration methods often rely on a mixture of nitric and sulfuric acids, which can be hazardous and produce significant acidic waste. researchgate.net Modern, greener alternatives focus on minimizing waste, avoiding harsh reagents, and improving energy efficiency.

Key green chemistry approaches applicable to the synthesis of substituted nitrobenzenes include:

Alternative Solvents and Catalysts: Research has demonstrated the use of environmentally benign solvents, such as water, to replace volatile organic compounds. acs.org For instance, the synthesis of azoxybenzenes from nitrosobenzenes has been achieved with high yields in water at room temperature, utilizing an economical organocatalyst instead of transition metals. acs.orgnih.gov Similarly, electrochemical methods offer a sustainable route for reducing nitrobenzenes to anilines, operating in aqueous solutions at room temperature without the need for hydrogen gas or sacrificial reagents. nih.gov

Solid-Supported Reagents: Using inorganic nitrates adsorbed on solid supports like silica gel presents a cleaner method for nitration. This approach simplifies the reaction setup and workup, often leading to rapid and clean product formation. researchgate.net